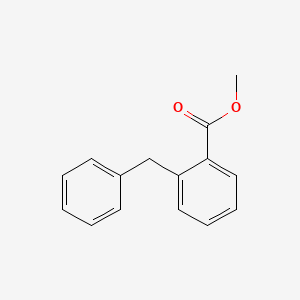
Methyl 2-benzylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-benzylbenzoate can be synthesized through the esterification of 2-benzylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-benzylbenzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-benzylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of methyl 2-benzylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes, leading to the modulation of biochemical pathways. The compound’s ester functional group allows it to participate in various chemical reactions, contributing to its diverse effects.
Comparación Con Compuestos Similares
Methyl benzoate: An ester with a simpler structure, used primarily in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a solvent.
Propyl benzoate: Another ester with a propyl group, used in similar applications as methyl and ethyl benzoate.
Uniqueness: Methyl 2-benzylbenzoate stands out due to its benzyl substitution, which imparts unique chemical properties and reactivity
Propiedades
Número CAS |
6962-60-3 |
|---|---|
Fórmula molecular |
C14H7Cl3N2O2Zn |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
SMILES |
COC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


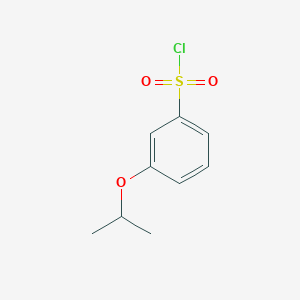
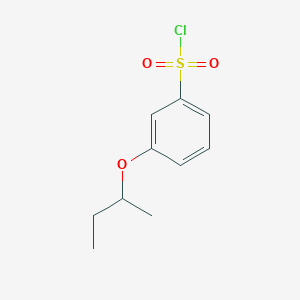
![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3056118.png)
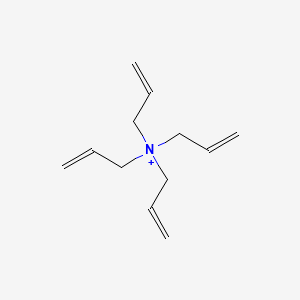
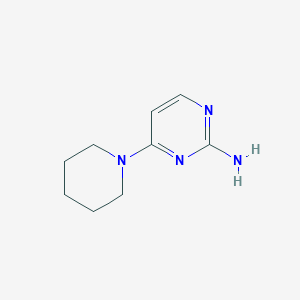
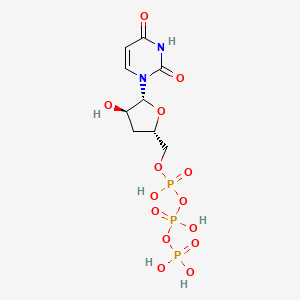
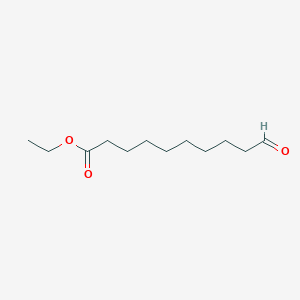

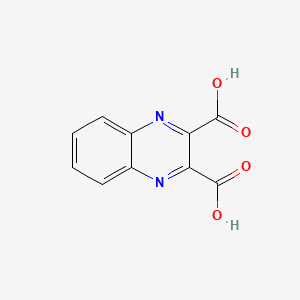
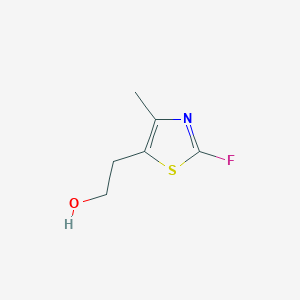
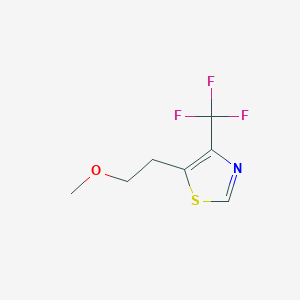
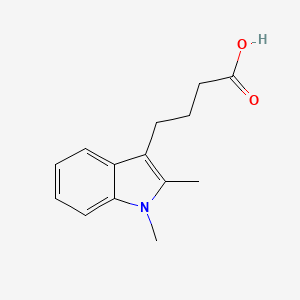
![(2S)-1-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B3056133.png)
